molecular formula C14H24N4O3 B8525687 1-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54126-47-5

1-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol

Cat. No. B8525687
M. Wt: 296.37 g/mol
InChI Key: GELFEZBCHFCUED-UHFFFAOYSA-N
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Patent
US04410530

Procedure details

7.5 g of 5-bromo-3-morpholinyl-2-(3'-isopropylamino-2'-hydroxy-propoxy)-pyrazine are dissolved in 80 ml of methanol and hydrogenated in the presence of 0.4 g of palladium on charcoal (5% strength) at 20°-30° C. under normal pressure. After 10 minutes, the reaction is complete and the calculated amount of hydrogen has been taken up. The catalyst is then filtered off and the filtrate is evaporated in a waterpump vacuum. The residue is partitioned between water and ether. The aqueous phase is rendered alkaline with concentrated sodium hydroxide solution and extracted by shaking with ether. The ether extracts are washed with water, dried over sodium sulphate and evaporated in a waterpump vacuum. 3-Morpholinyl-2-(3'-isopropylamino-2'-hydroxy-propoxy)-pyrazine, melting point 74°-76° C., is thus obtained.
Name
5-bromo-3-morpholinyl-2-(3'-isopropylamino-2'-hydroxy-propoxy)-pyrazine
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[C:5]([O:8][CH2:9][CH:10]([OH:16])[CH2:11][NH:12][CH:13]([CH3:15])[CH3:14])=[N:6][CH:7]=1.[H][H]>CO.[Pd]>[N:17]1([C:4]2[C:5]([O:8][CH2:9][CH:10]([OH:16])[CH2:11][NH:12][CH:13]([CH3:14])[CH3:15])=[N:6][CH:7]=[CH:2][N:3]=2)[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1

Inputs

Step One
Name
5-bromo-3-morpholinyl-2-(3'-isopropylamino-2'-hydroxy-propoxy)-pyrazine
Quantity
7.5 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)OCC(CNC(C)C)O)N1CCOCC1
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
by shaking with ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in a waterpump vacuum
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between water and ether
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The ether extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in a waterpump vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(CCOCC1)C=1C(=NC=CN1)OCC(CNC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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